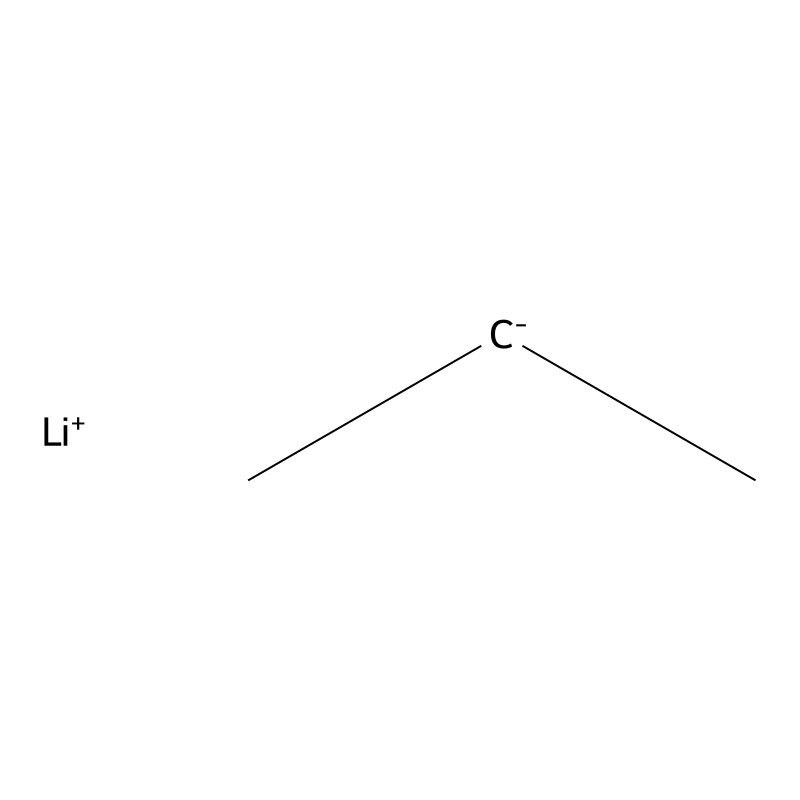Isopropyllithium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isopropyllithium is an organolithium compound with the chemical formula C₃H₇Li. It is characterized as a colorless liquid that exhibits strong reactivity, particularly with moisture and air, making it a pyrophoric substance. The compound is known for its use as a strong nucleophile in organic synthesis, often employed in various reactions to form carbon-carbon bonds. Its structural formula can be represented as:
textH H \ / C / \ Li C | H
Isopropyllithium poses significant safety concerns due to its:
- Pyrophoricity: Requires handling under inert atmosphere and with extreme caution to prevent fires and explosions [].
- High reactivity: Reacts violently with water, releasing flammable hydrogen gas and igniting spontaneously [].
- Toxicity: Exposure can cause skin and eye burns, respiratory problems, and organ damage.
Organic Synthesis:
- Strong base: i-PrLi acts as a strong base, readily deprotonating a wide range of organic molecules. This ability makes it crucial for various synthetic transformations, including:
- Alkylation: i-PrLi can be used to introduce an isopropyl group (CH(CH3)2) onto various organic molecules, enabling the creation of complex structures .
- Lithiation: i-PrLi can selectively abstract a proton (H+) from specific positions in organic molecules, generating carbanions (carbon atoms with a negative charge). These carbanions act as nucleophiles, readily reacting with various electrophiles (electron-deficient molecules) to form new carbon-carbon bonds, facilitating the synthesis of diverse organic compounds .
Polymer Chemistry:
- Initiator for polymerization: i-PrLi can initiate the polymerization of various monomers, leading to the formation of well-defined polymers with controlled structures and properties. This application is particularly valuable in the synthesis of:
- Living polymerization: i-PrLi enables the controlled growth of polymer chains, allowing for the precise tailoring of polymer properties like molecular weight and chain architecture .
- Block copolymers: i-PrLi facilitates the creation of block copolymers, where different monomer blocks are sequentially linked within the same polymer chain. These materials exhibit unique properties due to the microphase separation of the different blocks, finding applications in areas like self-assembly and drug delivery .
Organometallic Chemistry:
- Synthesis of organometallic compounds: i-PrLi serves as a precursor for the synthesis of various organometallic compounds containing lithium-carbon (Li-C) bonds. These compounds are valuable reagents for further synthetic transformations or act as models for studying the bonding and reactivity of organometallic systems .
Material Science:
- Chemical vapor deposition (CVD): i-PrLi can be used as a precursor in CVD processes to deposit thin films of lithium-containing materials. These materials exhibit diverse properties, including:
- Semiconductivity: Lithium-doped semiconductors find applications in electronic devices like transistors and solar cells .
- Battery materials: Lithium-containing thin films are being explored as potential electrode materials for next-generation batteries due to their high energy density and potential for improved performance .
- Carbolithiation Reactions: As a nucleophile, isopropyllithium can add across carbon-carbon double or triple bonds, forming new organolithium species. This reaction is vital in the synthesis of complex organic molecules and is widely used in anionic polymerization processes .
- Nucleophilic Addition: It reacts with various electrophiles, including aldehydes, ketones, and epoxides. For example, when reacting with carbonyl compounds, it typically undergoes nucleophilic addition to form alcohols after protonation .
- Lithium–Halogen Exchange: Isopropyllithium can facilitate the exchange of halogens in organic substrates, allowing for the introduction of lithium into previously halogenated compounds .
While isopropyllithium is primarily utilized in synthetic organic chemistry, its biological activity is limited due to its high reactivity and toxicity. The compound can be harmful if inhaled or ingested and may cause burns upon contact with skin. Therefore, it is handled under strict safety protocols in laboratory settings .
Isopropyllithium is typically synthesized through the reaction of lithium metal with 1-bromopropane or 2-bromopropane in an ether solvent. The general reaction can be represented as follows:
textLi + R-Br → R-Li + LiBr
In this case, R represents the isopropyl group derived from 2-bromopropane. The reaction proceeds under an inert atmosphere to prevent moisture and air interference .
Isopropyllithium has several applications in organic synthesis:
- Synthesis of Complex Organic Molecules: Its ability to act as a strong nucleophile allows for the formation of carbon-carbon bonds in various synthetic pathways.
- Catalysis: It serves as a catalyst in anionic polymerization processes for producing polymers like polystyrene and polyisoprene .
- Functional Group Transformations: Isopropyllithium can facilitate transformations such as deprotonation and alkylation reactions, making it valuable for modifying functional groups in organic compounds.
Research has shown that isopropyllithium interacts with various substrates through nucleophilic addition mechanisms. Studies have focused on its reactivity with simple olefins and other organolithium compounds to explore its potential in forming more complex structures . The interactions are often characterized by their regioselectivity and stereospecificity, which are crucial for synthesizing target molecules.
Isopropyllithium shares similarities with other organolithium compounds but has unique properties that distinguish it from them. Below are some comparable compounds:
| Compound | Formula | Notable Uses | Unique Features |
|---|---|---|---|
| n-Butyllithium | C₄H₉Li | Polymerization, synthesis of organics | Stronger nucleophile than isopropyllithium |
| t-Butyllithium | C₄H₉Li | Synthesis of complex molecules | More sterically hindered |
| Phenyl lithium | C₆H₅Li | Electrophilic aromatic substitution | Aromatic stability |
Isopropyllithium's unique feature lies in its balance between reactivity and steric hindrance, making it suitable for specific synthetic applications where other organolithiums may not perform as effectively.
GHS Hazard Statements
H250 (39.68%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (39.68%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive







